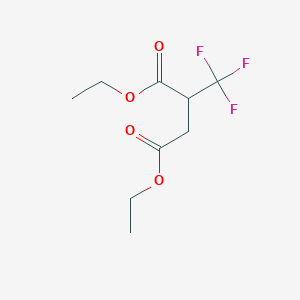
Diethyl 2-(trifluoromethyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(trifluoromethyl)butanedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(trifluoromethyl)butanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with trifluoromethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(trifluoromethyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various trifluoromethyl-substituted derivatives.
- Reduction reactions produce diols or alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
Diethyl 2-(trifluoromethyl)butanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group, which can influence biological activity.
Medicine: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-(trifluoromethyl)butanedioate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Diethyl malonate: Lacks the trifluoromethyl group, making it less reactive in certain contexts.
Diethyl 2-(difluoromethyl)butanedioate: Similar structure but with a difluoromethyl group, leading to different reactivity and applications.
Diethyl 2-(chloromethyl)butanedioate: Contains a chloromethyl group, which imparts different chemical properties.
Uniqueness: Diethyl 2-(trifluoromethyl)butanedioate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91523-46-5 |
|---|---|
Molecular Formula |
C9H13F3O4 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
diethyl 2-(trifluoromethyl)butanedioate |
InChI |
InChI=1S/C9H13F3O4/c1-3-15-7(13)5-6(9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
AEFTUCVENLYJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















